15:0-18:1 DG-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C36H68O5 |

|---|---|

Poids moléculaire |

588.0 g/mol |

Nom IUPAC |

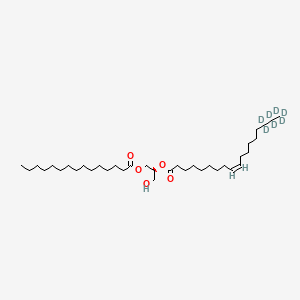

[(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate |

InChI |

InChI=1S/C36H68O5/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-36(39)41-34(32-37)33-40-35(38)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18,34,37H,3-16,19-33H2,1-2H3/b18-17-/t34-/m0/s1/i1D3,3D2,5D2 |

Clé InChI |

GWAPRYUVSHVZHN-AXSVDGANSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCC/C=C\CCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 15:0-18:1 DG-d7

This guide provides a comprehensive technical overview of 15:0-18:1 DG-d7, a deuterated diacylglycerol, intended for researchers, scientists, and drug development professionals. It covers its structure, biochemical significance, and application as an internal standard in quantitative lipidomics, along with detailed experimental methodologies.

Core Concepts and Structure

This compound is a synthetic, deuterium-labeled diacylglycerol (DG or DAG) with the specific chemical structure 1-pentadecanoyl-2-oleoyl(d7)-sn-glycerol .[1][2] It consists of a glycerol (B35011) backbone where:

-

The sn-1 position is esterified with pentadecanoic acid (15:0), a 15-carbon saturated fatty acid.[1]

-

The sn-2 position is esterified with oleic acid (18:1), an 18-carbon monounsaturated fatty acid, which has been labeled with seven deuterium (B1214612) (d7) atoms.[1]

This isotopic labeling makes its molecular weight distinct from its endogenous, non-labeled counterpart, which is critical for its use as an internal standard in mass spectrometry-based applications.[3]

Physicochemical and Quantitative Data

The key quantitative properties of this compound are summarized below. These specifications are crucial for accurate experimental design and data interpretation.

| Property | Value | Source |

| Full Name | 1-pentadecanoyl-2-oleoyl(d7)-sn-glycerol | [1][2][4] |

| Molecular Weight | 587.98 g/mol | [4] |

| Purity | >99% (as determined by TLC) | |

| Physical State | Liquid (typically supplied in chloroform) | [4] |

| Standard Concentration | 1 mg/mL | |

| Storage Temperature | -20°C | [4] |

Biochemical Significance of Diacylglycerols

Diacylglycerols (DGs) are not merely intermediates in lipid metabolism; they are potent second messengers in cellular signaling.[1] Their production and signaling are linked to numerous physiological and pathological processes.

-

Synthesis and Signaling: DGs are transiently produced at the cell membrane from the cleavage of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by the enzyme Phospholipase C (PLC).[1]

-

Protein Kinase C (PKC) Activation: As a key lipid messenger, DG recruits and activates Protein Kinase C (PKC) at the membrane.[1] Activated PKC then phosphorylates a multitude of downstream protein targets, influencing processes such as cell growth, differentiation, and apoptosis.

-

Metabolic Role and Disease: DGs are precursors for the synthesis of complex lipids such as triacylglycerols (triglycerides) and phospholipids.[5] However, the accumulation of specific DG isomers has been implicated in the development of insulin (B600854) resistance.[1] Furthermore, dysregulation of DG production is associated with Alzheimer's disease, cancer, and various immune disorders.[1]

Application in Quantitative Lipidomics

The primary application of this compound is as an internal standard (IS) for the accurate quantification of DG species in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS).[1][3] The use of a stable isotope-labeled IS is considered the gold standard in quantitative mass spectrometry because it effectively corrects for:

-

Variability in lipid extraction efficiency.

-

Sample loss during preparation steps.

-

Matrix effects and fluctuations in instrument response (ionization efficiency).

Specific documented applications include its use as an internal standard in the analysis of:

-

Skeletal muscle tissues.[1]

-

Mitochondria and lipid droplets.[1]

-

Egg yolk lipid extracts.[1]

-

Human plasma.[6]

-

Indica rice.[7]

Experimental Protocols

A typical lipidomics workflow involves sample preparation, lipid extraction, LC-MS analysis, and data processing.

References

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. avantiresearch.com [avantiresearch.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 15:0-18:1-d7 DG - AVANTI POLAR LIPIDS - 791647C [cogershop.com]

- 5. Human Metabolome Database: Showing metabocard for DG(15:0/18:1(11Z)/0:0) (HMDB0007072) [hmdb.ca]

- 6. SPLASH Lipidomix® Mass Spec Standard - AVANTI POLAR LIPIDS - 330707 [cogershop.com]

- 7. Novel Grade Classification Tool with Lipidomics for Indica Rice Eating Quality Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 15:0-18:1 DG-d7: Chemical Properties, Structure, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies related to the deuterated diacylglycerol, 15:0-18:1 DG-d7. This molecule, formally known as 1-pentadecanoyl-2-oleoyl(d7)-sn-glycerol, serves as a critical internal standard for mass spectrometry-based lipidomics, enabling precise quantification of diacylglycerols in complex biological matrices. Diacylglycerols (DAGs) are pivotal second messengers in cellular signaling, primarily through their activation of protein kinase C (PKC), and their dysregulation is implicated in numerous pathological conditions.

Core Chemical and Physical Properties

This compound is a synthetic diacylglycerol containing a saturated 15-carbon fatty acid (pentadecanoic acid) at the sn-1 position and a monounsaturated 18-carbon fatty acid (oleic acid) with seven deuterium (B1214612) atoms at the sn-2 position of the glycerol (B35011) backbone. The presence of the deuterium atoms provides a distinct mass shift, allowing for its use as an internal standard in mass spectrometry to differentiate it from its endogenous, non-deuterated counterparts.

While specific physical constants such as melting and boiling points for this deuterated standard are not extensively published, general physicochemical properties of mixed-acyl diacylglycerols are informative. They are neutral, non-polar lipids that are poorly soluble in water and readily soluble in organic solvents like chloroform (B151607) and methanol. The physical state at room temperature depends on the fatty acid composition, with a higher degree of unsaturation generally leading to a lower melting point.

Table 1: Summary of Chemical and Physical Data for this compound

| Property | Value |

| Systematic Name | 1-pentadecanoyl-2-oleoyl(d7)-sn-glycerol |

| Synonyms | This compound |

| Molecular Formula | C₃₆H₆₁D₇O₅ |

| Molecular Weight | 587.97 g/mol [1] |

| CAS Number | 2097561-14-1[1] |

| Physical Form | Typically supplied as a liquid in an organic solvent (e.g., chloroform)[1] |

| Storage Temperature | -20°C[1] |

| Purity | >99% (by TLC)[1] |

Molecular Structure

The structure of this compound is characterized by a glycerol backbone with two fatty acyl chains attached via ester linkages. The stereochemistry is defined as sn (stereospecifically numbered), indicating the specific positioning of the fatty acids on the glycerol moiety.

-

sn-1 position: Pentadecanoic acid (15:0)

-

sn-2 position: Oleic acid-d7 (18:1-d7)

The deuterium atoms are located on the oleoyl (B10858665) chain, which provides the mass difference necessary for its function as an internal standard.

Diacylglycerol Signaling Pathway

Diacylglycerols are key players in signal transduction. A primary mechanism involves the activation of Protein Kinase C (PKC). This pathway is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), an event often triggered by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This hydrolysis generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol. While IP₃ mobilizes intracellular calcium, DAG remains in the plasma membrane where it recruits and activates PKC isoforms.[2][3][4][5] This activation leads to the phosphorylation of a multitude of downstream protein targets, thereby regulating a wide array of cellular processes including cell proliferation, differentiation, apoptosis, and inflammation.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of diacylglycerols by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized experimental workflow for such an analysis.

1. Lipid Extraction

A common method for extracting lipids from biological samples (e.g., plasma, cells, tissues) is a modified Bligh-Dyer or Folch extraction.

-

Workflow:

-

Homogenize the biological sample in a mixture of chloroform and methanol.

-

Add the internal standard, this compound, at a known concentration.

-

Induce phase separation by adding water or a saline solution.

-

The lower organic phase, containing the lipids, is collected.

-

The solvent is evaporated under a stream of nitrogen.

-

The dried lipid extract is reconstituted in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).

-

2. Liquid Chromatography Separation

Reversed-phase or normal-phase chromatography can be used to separate diacylglycerol isomers.

-

Typical Reversed-Phase LC Conditions:

-

Column: C18 or C30 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40-55 °C.

-

3. Tandem Mass Spectrometry (MS/MS) Detection

Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of diacylglycerols.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Precursor Ion: Diacylglycerols are often detected as their ammonium adducts [M+NH₄]⁺. For this compound, this would be m/z 605.9.

-

Fragmentation: Collision-induced dissociation (CID) of the precursor ion results in characteristic neutral losses of the fatty acyl chains. The most common fragmentation pathway is the neutral loss of a fatty acid plus ammonia.

-

Loss of pentadecanoic acid + NH₃

-

Loss of oleic acid-d7 + NH₃

-

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions are monitored for both the endogenous diacylglycerols and the deuterated internal standard.

Conclusion

This compound is an indispensable tool for researchers in the field of lipidomics and cell signaling. Its well-defined structure and isotopic labeling allow for accurate and precise quantification of diacylglycerol species in complex biological systems. A thorough understanding of its chemical properties, coupled with optimized analytical protocols, is essential for elucidating the intricate roles of diacylglycerol signaling in both health and disease, thereby paving the way for novel therapeutic interventions.

References

- 1. 15:0-18:1-d7 DG chloroform 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]

- 2. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-pentadecanoyl-2-oleoyl(d7)-sn-glycerol: A Core Tool in Lipidomics and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-pentadecanoyl-2-oleoyl(d7)-sn-glycerol, a deuterated diacylglycerol analog of significant importance in biomedical research and drug development. This document details its chemical properties, its critical application as an internal standard in mass spectrometry-based lipidomics, and its relevance in the study of diacylglycerol-mediated signaling pathways. Detailed experimental protocols for its use in lipid analysis are provided, alongside visual representations of key signaling cascades and experimental workflows to facilitate a deeper understanding of its application and the biological processes it helps to elucidate.

Introduction: The Significance of a Deuterated Diacylglycerol

1-pentadecanoyl-2-oleoyl(d7)-sn-glycerol is a synthetic, isotopically labeled diacylglycerol (DAG) that plays a crucial role in the accurate quantification of endogenous lipids in complex biological samples. Diacylglycerols are a class of glycerolipids that are not only key intermediates in lipid metabolism but also potent second messengers in a multitude of cellular signaling pathways. The dysregulation of DAG signaling is implicated in numerous diseases, including cancer, metabolic disorders, and neurological conditions.

The incorporation of seven deuterium (B1214612) atoms onto the oleoyl (B10858665) moiety of this specific DAG isomer provides a distinct mass shift, allowing it to be differentiated from its endogenous, non-labeled counterparts by mass spectrometry. This key feature makes it an invaluable internal standard for quantitative lipidomics, a powerful analytical approach to comprehensively study the lipid composition of cells, tissues, and biofluids. By using 1-pentadecanoyl-2-oleoyl(d7)-sn-glycerol, researchers can correct for variability in sample preparation and instrument response, leading to more accurate and reproducible measurements of lipid levels.

Physicochemical Properties and Data

A clear understanding of the physicochemical properties of 1-pentadecanoyl-2-oleoyl(d7)-sn-glycerol is essential for its proper handling, storage, and application in experimental settings.

| Property | Value |

| Chemical Formula | C₃₆H₆₁D₇O₅ |

| Molecular Weight | 587.97 g/mol |

| CAS Number | Not publicly available |

| Appearance | Waxy solid |

| Solubility | Soluble in organic solvents such as chloroform (B151607), methanol, ethanol, and DMSO. Poorly soluble in aqueous solutions. |

| Storage | Store at -20°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation. |

Core Application: An Internal Standard for Quantitative Lipidomics

The primary application of 1-pentadecanoyl-2-oleoyl(d7)-sn-glycerol is as an internal standard in mass spectrometry (MS)-based lipidomics. Its structural similarity to endogenous diacylglycerols ensures that it behaves similarly during extraction, derivatization, and ionization, while its mass difference allows for its distinct detection.

Advantages of Using a Deuterated Internal Standard:

-

Correction for Sample Loss: By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any loss of lipids during the multi-step extraction and purification process will affect both the endogenous analyte and the internal standard proportionally. This allows for accurate correction of the final quantified amount.

-

Compensation for Matrix Effects: Biological samples are complex mixtures of molecules that can enhance or suppress the ionization of the analyte of interest in the mass spectrometer, a phenomenon known as the matrix effect. As the deuterated standard co-elutes with the endogenous lipid, it experiences similar matrix effects, enabling reliable normalization of the signal.

-

Improved Accuracy and Precision: The use of an internal standard significantly improves the accuracy and precision of quantification, leading to more reliable and reproducible data.

Figure 1: General workflow for quantitative lipidomics. (Max Width: 760px)

Role in Elucidating Diacylglycerol Signaling Pathways

While 1-pentadecanoyl-2-oleoyl(d7)-sn-glycerol is primarily used as an analytical tool, its structural similarity to endogenous sn-1,2-diacylglycerols makes it relevant to the study of DAG-mediated signaling pathways. sn-1,2-diacylglycerols are crucial second messengers that activate a variety of downstream effector proteins, most notably Protein Kinase C (PKC) isoforms.

The Protein Kinase C (PKC) Activation Pathway

The canonical pathway for PKC activation is initiated by the stimulation of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol. While IP₃ mobilizes intracellular calcium, DAG remains in the plasma membrane where it recruits and activates conventional and novel PKC isoforms. This activation is a critical step in signal transduction pathways that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.

Figure 2: Activation of the PKC signaling pathway. (Max Width: 760px)

The Role of Diacylglycerol Kinases (DGKs)

The signaling activity of diacylglycerol is tightly regulated by a family of enzymes called diacylglycerol kinases (DGKs). DGKs phosphorylate DAG to produce phosphatidic acid (PA), another important lipid second messenger. This enzymatic conversion serves two key purposes: it terminates DAG-mediated signaling and initiates PA-dependent signaling pathways. The balance between DAG and PA levels is therefore crucial for maintaining cellular homeostasis. There are ten known mammalian DGK isozymes, each with distinct regulatory mechanisms and subcellular localizations, adding another layer of complexity to the regulation of lipid signaling.

Figure 3: The role of DGKs in lipid signaling. (Max Width: 760px)

Experimental Protocols

The following protocols provide detailed methodologies for the use of 1-pentadecanoyl-2-oleoyl(d7)-sn-glycerol in the quantitative analysis of diacylglycerols in biological samples.

Protocol 1: Lipid Extraction using a Modified Bligh-Dyer Method

This protocol is a widely used method for the extraction of total lipids from biological samples.

Materials:

-

Biological sample (e.g., cell pellet, tissue homogenate, or plasma)

-

1-pentadecanoyl-2-oleoyl(d7)-sn-glycerol internal standard solution (in chloroform or methanol)

-

Chloroform

-

Methanol

-

0.9% NaCl solution (or PBS)

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a glass centrifuge tube, add the biological sample (e.g., 100 µL of plasma or a cell pellet from a 10 cm dish).

-

Add a known amount of the 1-pentadecanoyl-2-oleoyl(d7)-sn-glycerol internal standard solution. The amount should be optimized based on the expected concentration of endogenous DAGs in the sample.

-

Add 3.75 volumes of a 1:2 (v/v) chloroform:methanol mixture to the sample.

-

Vortex vigorously for 1 minute to ensure thorough mixing and cell lysis.

-

Add 1.25 volumes of chloroform and vortex for 30 seconds.

-

Add 1.25 volumes of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge the mixture at 2000 x g for 10 minutes at 4°C to induce phase separation.

-

Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube. Be careful not to disturb the protein interface.

-

Dry the extracted lipids under a gentle stream of nitrogen gas or using a centrifugal evaporator.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of the initial mobile phase for LC-MS analysis).

Protocol 2: LC-MS/MS Analysis of Diacylglycerols

This protocol outlines the general parameters for the chromatographic separation and mass spectrometric detection of diacylglycerol species.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

-

Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids based on their hydrophobicity.

-

Column Temperature: 55°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer, or full scan with data-dependent MS/MS on a high-resolution mass spectrometer.

-

MRM Transitions: For quantification, specific precursor-to-product ion transitions for each diacylglycerol species and the deuterated internal standard are monitored. For 1-pentadecanoyl-2-oleoyl(d7)-sn-glycerol, a characteristic neutral loss of the deuterated oleic acid would be a target transition.

-

Data Analysis: The peak area of each endogenous diacylglycerol is normalized to the peak area of the 1-pentadecanoyl-2-oleoyl(d7)-sn-glycerol internal standard. The concentration of the endogenous lipid is then calculated using a calibration curve generated with known amounts of non-labeled diacylglycerol standards.

Synthesis of 1-pentadecanoyl-2-oleoyl(d7)-sn-glycerol

The synthesis of asymmetrically substituted and isotopically labeled diacylglycerols is a complex process that requires a multi-step chemoenzymatic approach to ensure stereospecificity and high purity. While a detailed, publicly available protocol for the synthesis of 1-pentadecanoyl-2-oleoyl(d7)-sn-glycerol is not readily found, a general synthetic strategy can be outlined.

Figure 4: A representative chemoenzymatic synthesis workflow. (Max Width: 760px)

The synthesis would likely involve the use of a chiral glycerol precursor to establish the sn-stereochemistry. A combination of enzymatic reactions, which offer high regioselectivity for acylation at specific positions on the glycerol backbone, and chemical reactions would be employed to introduce the pentadecanoyl and deuterated oleoyl chains in the correct positions. Purification by silica (B1680970) gel chromatography would be necessary to isolate the final product with high purity.

Conclusion

1-pentadecanoyl-2-oleoyl(d7)-sn-glycerol is an indispensable tool for researchers, scientists, and drug development professionals engaged in the study of lipids. Its role as a deuterated internal standard enables accurate and reproducible quantification of diacylglycerols, providing critical insights into the alterations of lipid metabolism and signaling in various physiological and pathological states. A thorough understanding of its properties, applications, and the underlying biological pathways it helps to investigate is paramount for advancing our knowledge of the complex roles of lipids in health and disease.

The Analyst's Compass: A Technical Guide to Deuterated Diglycerides in Lipid Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Internal Standards in Quantitative Lipidomics

In the intricate world of lipid analysis, achieving accurate and reproducible quantification is paramount. The inherent complexity of the lipidome, coupled with variations in sample preparation and instrument response, presents significant analytical challenges. Stable isotope-labeled internal standards are the cornerstone of robust quantitative mass spectrometry-based lipidomics, enabling the correction of these variations. Among these, deuterated diglycerides (DAGs) have emerged as invaluable tools for the precise measurement of their endogenous counterparts.

Diacylglycerols are not merely intermediates in lipid metabolism; they are critical second messengers in a multitude of cellular signaling pathways, regulating processes from cell proliferation to apoptosis.[1] Dysregulation of DAG signaling is implicated in various diseases, including cancer and metabolic disorders, making their accurate quantification essential for both basic research and drug development.

This technical guide provides an in-depth exploration of the application of deuterated diglycerides in lipid analysis. We will delve into the core principles of stable isotope dilution, provide detailed experimental protocols, and present quantitative data to facilitate the implementation of these powerful analytical techniques.

The Principle of Stable Isotope Dilution with Deuterated Diglycerides

Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for quantitative analysis.[2] The fundamental principle involves adding a known amount of a stable isotope-labeled version of the analyte—in this case, a deuterated diglyceride—to the sample at the earliest stage of the workflow, typically before lipid extraction.[3]

These deuterated standards are chemically identical to the endogenous lipids being measured but have a slightly higher mass due to the replacement of hydrogen atoms with deuterium. Because they share the same physicochemical properties, the deuterated internal standard and the endogenous analyte behave identically during extraction, chromatographic separation, and ionization in the mass spectrometer. Any sample loss or variation in ionization efficiency will affect both the analyte and the internal standard equally. By measuring the ratio of the signal intensity of the endogenous lipid to that of the deuterated internal standard, accurate quantification can be achieved, as this ratio remains constant despite experimental variations.

Data Presentation: Quantitative Parameters for Deuterated Diglyceride Analysis

The successful implementation of targeted lipidomics relies on the precise mass spectrometry parameters for both the analyte and the internal standard. Multiple Reaction Monitoring (MRM) is a common acquisition mode on triple quadrupole mass spectrometers that provides high sensitivity and specificity. The following table summarizes key MRM transitions for commonly used deuterated diglyceride internal standards. The primary fragmentation mechanism for diglycerides is the neutral loss of a fatty acid moiety.

| Deuterated Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Fatty Acid) | Collision Energy (eV) |

| d5-1,2-Dipalmitoyl-glycerol (d5-16:0/16:0 DAG) | 574.5 | 313.3 | Palmitic acid (16:0) | 25-35 |

| d5-1-Palmitoyl-2-oleoyl-glycerol (d5-16:0/18:1 DAG) | 626.6 | 313.3 | Oleic acid (18:1) | 25-35 |

| d5-1-Palmitoyl-2-oleoyl-glycerol (d5-16:0/18:1 DAG) | 626.6 | 339.3 | Palmitic acid (16:0) | 25-35 |

| d5-1,2-Distearoyl-glycerol (d5-18:0/18:0 DAG) | 630.6 | 313.3 | Stearic acid (18:0) | 25-35 |

| d5-1-Stearoyl-2-arachidonoyl-glycerol (d5-18:0/20:4 DAG) | 652.6 | 303.2 | Stearic acid (18:0) | 25-35 |

| d5-1-Stearoyl-2-arachidonoyl-glycerol (d5-18:0/20:4 DAG) | 652.6 | 349.3 | Arachidonic acid (20:4) | 25-35 |

Note: The exact m/z values may vary slightly depending on the adduct ion (e.g., [M+H]+, [M+NH4]+). Collision energies are instrument-dependent and should be optimized for the specific mass spectrometer being used.

Experimental Protocols

A robust and reproducible experimental protocol is critical for accurate diglyceride quantification. The following is a comprehensive protocol that can be adapted for various biological matrices.

Materials and Reagents

-

Solvents: Chloroform, methanol, isopropanol, acetonitrile, and water (all LC-MS grade)

-

Internal Standard Solution: A stock solution of the desired deuterated diglyceride(s) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) at a known concentration.

-

0.9% NaCl solution

-

Nitrogen gas

-

Glass tubes with PTFE-lined caps

-

Centrifuge

-

Solvent evaporator (e.g., nitrogen evaporator or vacuum concentrator)

-

LC-MS/MS system with a suitable reversed-phase column (e.g., C18)

Protocol 1: Lipid Extraction from Plasma/Serum (Folch Method)

-

Sample Thawing: Thaw frozen plasma or serum samples on ice.

-

Internal Standard Spiking: In a glass tube, add a precise volume of the deuterated diglyceride internal standard solution. The amount added should be appropriate for the expected concentration range of the endogenous diglycerides.

-

Sample Addition: Add a known volume of the plasma or serum sample (e.g., 50 µL) to the tube containing the internal standard.

-

Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1. For a 50 µL sample, this would be 1 mL of the chloroform:methanol mixture.

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of chloroform:methanol). Vortex for 30 seconds and then centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the phases.

-

Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as isopropanol:acetonitrile:water (2:1:1 v/v/v).

Protocol 2: LC-MS/MS Analysis of Diglycerides

-

Chromatographic Separation:

-

Column: Use a reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

-

Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the lipids. The gradient should be optimized for the specific diglyceride species of interest.

-

Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.

-

Column Temperature: Maintain the column at a constant temperature, for example, 55°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for diglyceride analysis.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Set the precursor and product ion m/z values according to the table above for the deuterated internal standard and the corresponding endogenous diglycerides.

-

Collision Energy: Optimize the collision energy for each MRM transition to achieve the most stable and intense fragment ion signal.

-

Data Analysis: Integrate the peak areas for the endogenous diglycerides and the deuterated internal standards. Calculate the concentration of the endogenous diglycerides by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the non-deuterated standard and a fixed concentration of the deuterated internal standard.

-

Mandatory Visualizations

Diacylglycerol Signaling Pathway

Caption: The Diacylglycerol (DAG) signaling pathway.

Experimental Workflow for Diglyceride Analysis

Caption: A typical experimental workflow for quantitative diglyceride analysis.

Conclusion

Deuterated diglycerides are indispensable tools for the accurate and precise quantification of endogenous DAGs in complex biological samples. By employing the principles of stable isotope dilution and following robust experimental protocols, researchers can overcome the inherent challenges of lipid analysis and obtain high-quality, reliable data. This technical guide provides the foundational knowledge, practical methodologies, and essential quantitative parameters to empower researchers, scientists, and drug development professionals in their exploration of the critical roles of diacylglycerols in health and disease. The continued application of these techniques will undoubtedly fuel further discoveries and advancements in our understanding of lipid biology.

References

- 1. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion. | Semantic Scholar [semanticscholar.org]

- 3. sciex.com [sciex.com]

The Sentinel of Signaling: A Technical Guide to 15:0-18:1 DG-d7 in Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the deuterated diacylglycerol, 1-pentadecanoyl-2-oleoyl(d7)-sn-glycerol (15:0-18:1 DG-d7), in the precise and accurate quantification of diacylglycerols (DAGs) in lipidomics research. As a stable isotope-labeled internal standard, this compound is an indispensable tool for unraveling the complexities of DAG signaling in health and disease, paving the way for novel biomarker discovery and therapeutic development.

Introduction: The Significance of Diacylglycerol Measurement

Diacylglycerols are much more than simple intermediates in lipid metabolism; they are pivotal second messengers in a multitude of cellular signaling pathways.[1] Generated at the plasma membrane, typically through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), DAGs recruit and activate protein kinase C (PKC) isoforms.[1][2] This activation triggers a cascade of phosphorylation events that govern fundamental cellular processes, including proliferation, differentiation, and apoptosis.[1] Given that dysregulation of DAG signaling is implicated in a wide range of pathologies such as cancer, insulin (B600854) resistance, and Alzheimer's disease, the ability to accurately quantify specific DAG molecular species is of paramount importance.[3][4]

Physicochemical Properties and Structure of this compound

This compound is a synthetic diacylglycerol where the oleic acid moiety at the sn-2 position of the glycerol (B35011) backbone is labeled with seven deuterium (B1214612) atoms.[5] This isotopic labeling renders it chemically identical to its endogenous counterpart but with a distinct, higher mass-to-charge ratio (m/z), allowing for its differentiation and quantification by mass spectrometry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Full Name | 1-pentadecanoyl-2-oleoyl(d7)-sn-glycerol |

| Molecular Formula | C36H61D7O5 |

| Exact Mass | 597.54 |

| Typical Adduct (MS) | [M+NH4]+ |

| m/z of Adduct | 615.6 |

The Core Principle: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is predicated on the principle of isotope dilution mass spectrometry. A known quantity of the deuterated standard is "spiked" into a biological sample at the very beginning of the sample preparation process. Because the deuterated standard and the endogenous DAGs exhibit nearly identical physicochemical properties, they behave similarly during extraction, derivatization, and ionization.[6] By comparing the signal intensity of the endogenous DAG to that of the known amount of the added this compound, precise and accurate quantification can be achieved, effectively correcting for sample loss and matrix effects.[7]

Quantitative Analysis in Practice

The robust quantification of diacylglycerols using this compound is often facilitated by its inclusion in commercially available lipid standard mixtures, such as the SPLASH™ LIPIDOMIX® Mass Spec Standard.[8][9] This mixture contains a suite of deuterated lipids, including this compound, at concentrations optimized for the analysis of human plasma.

Table 2: Composition of SPLASH™ LIPIDOMIX® Mass Spec Standard (Selected Components)

| Component | Target Concentration (µg/mL) |

| 15:0-18:1(d7) PC | 160 |

| 15:0-18:1(d7) PE | 5 |

| 15:0-18:1(d7) PS | 5 |

| 15:0-18:1(d7) DG | 10 |

| 15:0-18:1(d7)-15:0 TG | 55 |

| 18:1(d9) SM | 30 |

| Cholesterol (d7) | 100 |

Note: Concentrations may vary slightly between lots. Always refer to the certificate of analysis.

Table 3: Typical Endogenous Diacylglycerol Concentrations in Human Tissues

| Tissue | Total DAG Concentration (pmol/µg protein) | Reference |

| Skeletal Muscle (Athletic) | 10.0 ± 0.78 | [10] |

| Skeletal Muscle (Obese) | 13.3 ± 1.0 | [10] |

| Skeletal Muscle (Type 2 Diabetes) | 15.2 ± 1.0 | [10] |

| Plasma | (nmol/mL) - Varies significantly with diet and metabolic state. |

Experimental Protocols

Accurate quantification of diacylglycerols is critically dependent on meticulous sample preparation and optimized analytical methods. Below are detailed protocols for lipid extraction and LC-MS/MS analysis.

Lipid Extraction from Plasma using a Modified Bligh-Dyer Method

This protocol is a widely used method for the extraction of total lipids from plasma samples.[1]

Materials:

-

Human plasma (EDTA-anticoagulated)

-

Internal Standard (ISTD) solution containing this compound (e.g., SPLASH™ LIPIDOMIX®)

-

Methanol

-

0.9% NaCl solution

-

Centrifuge capable of 3000 x g and 4°C

-

Glass centrifuge tubes

Procedure:

-

Thaw plasma samples on ice.

-

In a glass centrifuge tube, add 100 µL of plasma.

-

Add a known amount of the internal standard solution (e.g., 10 µL of diluted SPLASH™ LIPIDOMIX®).[8]

-

Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture and vortex for 30 seconds.[1]

-

Add 125 µL of chloroform and vortex for 30 seconds.[1]

-

Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds.[1]

-

Centrifuge at 3000 x g for 10 minutes at 4°C to induce phase separation.[1]

-

Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of the initial mobile phase).[1]

LC-MS/MS Analysis of Diacylglycerols

This section outlines typical parameters for the chromatographic separation and mass spectrometric detection of diacylglycerol species.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly employed.[1]

-

Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

-

Gradient: A linear gradient from a lower to a higher concentration of mobile phase B is used to elute the diacylglycerols.

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 55°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[5]

-

Adduct Monitored: Diacylglycerols are typically monitored as their ammonium adducts ([M+NH4]+).[3]

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each diacylglycerol species and the internal standard.

Table 4: Example MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 615.6 | 346.3 | 25 |

| This compound | 615.6 | 299.5 | 25 |

Note: Collision energies should be optimized for the specific instrument used.

Visualizing Workflows and Pathways

Experimental Workflow for Diacylglycerol Quantification

The following diagram illustrates the typical workflow for the quantitative analysis of diacylglycerols from biological samples using an internal standard.

Diacylglycerol Signaling Pathway

This diagram illustrates the central role of diacylglycerol in the activation of Protein Kinase C (PKC), a key signaling cascade.

Conclusion

This compound is a cornerstone of modern quantitative lipidomics. Its use as an internal standard, grounded in the robust principle of isotope dilution mass spectrometry, enables researchers to overcome the challenges of sample loss and matrix effects, leading to highly accurate and reproducible measurements of diacylglycerol species. This precision is crucial for advancing our understanding of the intricate roles of DAG signaling in cellular physiology and for the development of targeted therapies for a host of diseases. The detailed protocols and workflows presented in this guide provide a solid foundation for the successful implementation of this compound in your lipidomics research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Intramyocellular diacylglycerol concentrations and [U-13C]palmitate isotopic enrichment measured by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. waters.com [waters.com]

- 9. Localisation and composition of skeletal muscle diacylglycerol predicts insulin resistance in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development, clinical research, and systems biology, the demand for precise and accurate quantification of target analytes is paramount. This technical guide provides a comprehensive overview of stable isotope-labeled internal standards (SIL-ISs), widely regarded as the gold standard for quantitative analysis, especially when coupled with mass spectrometry. We will delve into the core principles, comparative performance data, detailed experimental protocols, and visual representations of workflows and signaling pathways integral to the application of these powerful analytical tools.

Core Principles of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1] The fundamental principle behind their use is isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the SIL-IS is added to a sample at the earliest possible stage of preparation.[1]

Because the SIL-IS is chemically identical to the analyte of interest, it behaves nearly identically during sample extraction, purification, chromatography, and ionization in the mass spectrometer.[1] Any loss of the analyte during sample processing will be accompanied by a proportional loss of the SIL-IS. By measuring the ratio of the mass spectrometric response of the native analyte to that of the SIL-IS, accurate and precise quantification can be achieved. This effectively corrects for variations in sample handling, matrix effects, and instrument response, which are significant challenges in complex biological samples.[1][2]

The key advantages of using SIL-IS include:

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's ionization due to co-eluting components from the biological matrix, are a significant source of imprecision and inaccuracy in LC-MS analysis. A SIL-IS co-elutes with the analyte and experiences the same degree of ionization modulation, allowing for effective normalization.[3]

-

Compensation for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. The chemically identical nature of the SIL-IS ensures that it is lost to a similar extent as the analyte, thus correcting for recovery inconsistencies.

-

Improved Accuracy and Precision: The use of SIL-IS has been shown to significantly improve the accuracy and precision of quantitative assays compared to other internal standard strategies, such as using structural analogs.[2]

Data Presentation: The Quantitative Advantage

The superiority of isotope-labeled internal standards is evident in the improved accuracy and precision of analytical measurements. The following tables summarize quantitative data from various studies, highlighting the performance of SIL-IS in key analytical parameters.

Table 1: Comparison of Method Validation Parameters for the Quantification of Kahalalide F Using a Stable Isotope-Labeled vs. a Structural Analog Internal Standard

| Parameter | Stable Isotope-Labeled IS (d4-Kahalalide F) | Structural Analog IS (Butyric Acid Analog) | Key Observation |

| Accuracy (Mean % Bias) | 100.3% | 96.8% | The SIL-IS provided a mean bias closer to 100%, indicating higher accuracy.[2] |

| Precision (Standard Deviation) | 7.6% | 8.6% | The use of the SIL-IS resulted in a significantly lower variance, demonstrating improved precision.[2] |

| Statistical Significance (p-value) | p = 0.5 (not significant from 100%) | p < 0.0005 (significant deviation from 100%) | The accuracy of the assay with the SIL-IS did not significantly deviate from the true value, unlike the assay with the structural analog.[2] |

Table 2: Impact of Internal Standard on Recovery and Matrix Effects for Lapatinib (B449) in Cancer Patient Plasma

| Parameter | Stable Isotope-Labeled IS (lapatinib-d3) | Non-Isotope-Labeled IS (zileuton) | Key Observation |

| Analyte Recovery Range | Corrected for interindividual variability | 16% - 56% (up to 3.5-fold variation) | The SIL-IS effectively corrected for the significant interindividual variability in the recovery of lapatinib from patient plasma samples.[4] |

| Matrix Effect | Corrected | No apparent matrix effect observed for the analyte itself, but the IS failed to track recovery variations. | While direct matrix effects on ionization were minimal, the SIL-IS was crucial for correcting variability in extraction recovery, a major source of error.[4] |

| Overall Method Performance | Acceptable accuracy and precision in individual patient samples | Acceptable in pooled plasma, but failed to provide accurate results in individual patient samples | Only the method with the SIL-IS was robust enough for reliable therapeutic drug monitoring in a clinical setting.[4] |

Table 3: Recovery of Pesticides from Vegetable Samples Using Different Calibration Methods

| Analyte | External Calibration Recovery (%) | Matrix-Matched Calibration Recovery (%) | SIL-IS Calibration Recovery (%) |

| Acephate | < 70% | 70-120% | 70-120% |

| Nitenpyram | < 70% | 70-120% | 70-120% |

| Methomyl | < 70% | 70-120% | 70-120% |

| Thiacloprid | < 70% | 70-120% | 70-120% |

This table demonstrates that for several pesticides, external calibration failed to provide acceptable recoveries due to matrix effects. Both matrix-matched and SIL-IS calibration methods successfully compensated for these effects, with SIL-IS offering a more universal solution without the need for a blank matrix.[5]

Experimental Protocols

This section provides detailed methodologies for two key applications of stable isotope-labeled internal standards: the quantification of a small molecule drug in plasma and quantitative proteomics using Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

Quantification of a Small Molecule Drug in Plasma by LC-MS/MS

This protocol provides a general procedure for the quantitative analysis of a small molecule drug in a biological matrix, such as plasma, using a stable isotope-labeled internal standard.

1. Materials and Reagents:

-

Analyte of interest

-

Stable isotope-labeled internal standard (e.g., deuterated or ¹³C-labeled)

-

Blank biological matrix (e.g., human plasma)

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

2. Preparation of Standards and Quality Control (QC) Samples:

-

Prepare stock solutions of the analyte and the SIL-IS in a suitable organic solvent (e.g., methanol).

-

Prepare calibration standards by spiking known concentrations of the analyte stock solution into the blank biological matrix.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add a fixed volume of the SIL-IS working solution (e.g., 10 µL of 1 µg/mL SIL-IS in methanol).

-

Vortex mix for 10 seconds.

-

Add 300 µL of cold protein precipitation solvent.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.

4. LC-MS/MS Analysis:

-

Inject the reconstituted samples onto the LC-MS/MS system.

-

Separate the analyte and SIL-IS from other matrix components using a suitable HPLC or UPLC column and mobile phase gradient.

-

Detect the analyte and SIL-IS using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the SIL-IS.

5. Data Analysis:

-

Integrate the peak areas of the analyte and the SIL-IS for each sample.

-

Calculate the peak area ratio (analyte peak area / SIL-IS peak area).

-

Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.

Quantitative Proteomics using SILAC

This protocol outlines the key steps for a typical SILAC experiment for relative protein quantification.[6][7]

1. Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

One population is grown in "light" medium containing the natural abundance of essential amino acids (e.g., L-arginine and L-lysine).

-

The second population is grown in "heavy" medium where the essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine).

-

Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids.

2. Experimental Treatment:

-

Apply the experimental treatment to one of the cell populations (e.g., drug treatment, growth factor stimulation). The other population serves as the control.

3. Sample Harvesting and Lysis:

-

Harvest both the "light" and "heavy" cell populations.

-

Combine the cell pellets in a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

4. Protein Digestion:

-

Quantify the total protein concentration of the cell lysate.

-

Denature the proteins, reduce the disulfide bonds, and alkylate the cysteine residues.

-

Digest the proteins into peptides using a sequence-specific protease, typically trypsin.

5. Peptide Fractionation and LC-MS/MS Analysis:

-

Fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

-

Analyze the peptide fractions by LC-MS/MS. The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the stable isotope labels.

6. Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the intensity ratio of the heavy to light peptide pairs.

-

The ratio of the peak intensities for each peptide pair corresponds to the relative abundance of the protein from which the peptide was derived in the two cell populations.

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for Small Molecule Quantification using SIL-IS and LC-MS/MS.

Caption: General Workflow for Quantitative Proteomics using SILAC.

Signaling Pathway Analysis

The following diagram illustrates the application of SILAC-based proteomics to investigate the Epidermal Growth Factor Receptor (EGFR) signaling pathway upon stimulation with Epidermal Growth Factor (EGF).[7][8]

Caption: Analysis of EGFR Signaling Pathway using SILAC.

Conclusion

The use of stable isotope-labeled internal standards is an indispensable tool in modern quantitative analysis, providing a level of accuracy and precision that is unmatched by other methods. By effectively compensating for variations in sample preparation and matrix effects, SIL-ISs ensure the generation of high-quality, reliable data that is essential for informed decision-making in research, clinical diagnostics, and drug development. For any researcher, scientist, or drug development professional engaged in quantitative mass spectrometry, a thorough understanding and proficient implementation of this "gold standard" technique is a prerequisite for producing robust and defensible scientific results.

References

- 1. liverpool.ac.uk [liverpool.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 6. waters.com [waters.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 15:0-18:1 DG-d7 in Quantitative Lipidomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 1-pentadecanoyl-2-oleoyl(d7)-sn-glycerol (15:0-18:1 DG-d7) in quantitative lipidomics. Diacylglycerols (DAGs) are crucial lipid second messengers involved in a myriad of cellular signaling pathways and serve as key intermediates in lipid metabolism. Their accurate quantification is paramount for understanding disease pathogenesis and for the development of novel therapeutics. This compound, a deuterated analog of a naturally occurring diacylglycerol, serves as an ideal internal standard for mass spectrometry-based quantification, enabling precise and accurate measurement of endogenous diacylglycerol species.

Core Concepts in Diacylglycerol Analysis

Diacylglycerols are lipid messengers that play a significant role in metabolic processes.[1] Altered levels of DAGs, particularly their accumulation, have been implicated in insulin (B600854) resistance.[1] They also function as building blocks for the synthesis of more complex lipids.[1] The quantification of DAGs in biological samples can provide critical insights into the molecular mechanisms underlying various cellular dysfunctions. However, the analysis of diacylglycerols by electrospray ionization mass spectrometry (ESI-MS) is challenging due to their low abundance, lack of a permanent charge, and low proton affinity. The use of a deuterated internal standard like this compound is essential to correct for variations in sample extraction, processing, and instrument response, thereby ensuring a robust and reliable quantification.

Quantitative Data for this compound

The following tables summarize key quantitative parameters for the analysis of this compound, demonstrating its suitability as an internal standard in quantitative lipidomics workflows.

| Parameter | Value | Reference |

| Linearity (R²) | 0.985 - 0.991 | [2] |

| Limit of Quantification (LOQ) | 0.1 µg/mL | [2] |

| Limit of Detection (LOD) | 0.001 µg/mL | [2] |

Table 1: Performance Metrics for this compound Quantification. This table highlights the excellent linearity and sensitivity achieved in the quantitative analysis of this compound.

| Fraction | Relative Recovery |

| Neutral Lipids | 99.9 ± 0.1% |

Table 2: Recovery of this compound in Solid-Phase Extraction (SPE). This table demonstrates the high recovery rate of this compound in the neutral lipid fraction during SPE, indicating minimal loss during this sample preparation step.

Experimental Protocols

Accurate quantification of diacylglycerols necessitates meticulous sample preparation and analysis. The following protocols provide a detailed methodology for lipid extraction and LC-MS/MS analysis using this compound as an internal standard.

Lipid Extraction from Plasma (Modified Bligh-Dyer Method)

This protocol is a modification of the widely used Bligh-Dyer method for the extraction of lipids from plasma samples.

Materials:

-

Human plasma (EDTA-anticoagulated)

-

Internal Standard (ISTD) solution containing this compound (e.g., Avanti SPLASH™ LIPIDOMIX™)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge capable of 3000 x g and 4°C

-

Glass centrifuge tubes

Procedure:

-

Thaw plasma samples on ice.

-

In a glass centrifuge tube, add 100 µL of plasma.

-

Add a known amount of the this compound internal standard solution. The concentration of the internal standard should be optimized based on the expected concentration of the endogenous analytes.

-

Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.

-

Vortex for 30 seconds.

-

Add 125 µL of chloroform.

-

Vortex for 30 seconds.

-

Add 125 µL of 0.9% NaCl solution.

-

Vortex for 30 seconds.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to induce phase separation.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This section outlines the parameters for the chromatographic separation and mass spectrometric detection of diacylglycerol species.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used for the separation of diacylglycerols.

-

Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute the more hydrophobic diacylglycerol species. The specific gradient profile should be optimized for the specific column and instrument used.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used.

-

Column Temperature: 40-50°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for each diacylglycerol species and the this compound internal standard.

-

Precursor Ion for this compound: The [M+NH4]+ adduct is typically monitored.

-

Product Ions for this compound: Characteristic fragment ions resulting from the neutral loss of one of the fatty acyl chains are monitored.

-

Collision Energy and other MS parameters: These parameters should be optimized for each specific instrument to achieve the best sensitivity and fragmentation pattern.

Visualizations: Workflows and Signaling Pathways

Visual representations are crucial for understanding complex experimental procedures and biological pathways. The following diagrams were generated using Graphviz (DOT language) to illustrate the experimental workflow and a key signaling pathway involving diacylglycerols.

Caption: Experimental workflow for quantitative diacylglycerol analysis.

Caption: Simplified Diacylglycerol (DAG) - Protein Kinase C (PKC) signaling pathway.

Conclusion

The use of this compound as an internal standard is a cornerstone of accurate and precise quantification of diacylglycerols in complex biological matrices. Its chemical similarity to endogenous DAGs ensures that it behaves similarly during extraction and ionization, while its mass shift allows for its clear distinction from the analytes of interest. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals aiming to implement robust and reliable quantitative lipidomics workflows for the study of diacylglycerol metabolism and signaling. The implication of the DAG-PKC signaling pathway in various diseases, including insulin resistance and diabetic complications, underscores the importance of accurate DAG quantification in advancing our understanding and treatment of these conditions.[3][4][5]

References

- 1. agilent.com [agilent.com]

- 2. waters.com [waters.com]

- 3. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular mechanisms in the development and progression of diabetic nephropathy: activation of the DAG-PKC-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

An In-depth Technical Guide to 15:0-18:1 DG-d7: Properties, Analysis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biological significance of the deuterated diacylglycerol, 15:0-18:1 DG-d7. This molecule, also known as 1-pentadecanoyl-2-oleoyl(d7)-sn-glycerol, serves as a critical internal standard in lipidomics research, particularly in studies involving mass spectrometry.

Core Physical and Chemical Properties

This compound is a synthetic diacylglycerol containing a pentadecanoyl (15:0) fatty acid at the sn-1 position and a deuterated oleoyl (B10858665) (18:1-d7) fatty acid at the sn-2 position of the glycerol (B35011) backbone. The presence of seven deuterium (B1214612) atoms on the oleoyl chain provides a distinct mass shift, making it an ideal internal standard for the quantification of endogenous diacylglycerols in complex biological samples.

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Chemical Name | 1-pentadecanoyl-2-oleoyl(d7)-sn-glycerol | [1][2] |

| Molecular Formula | C36H61D7O5 | [3] |

| Formula Weight | 587.965 g/mol | [4] |

| Exact Mass | 587.551 Da | [4] |

| CAS Number | 2097561-14-1 | [4] |

| Physical Form | Liquid | [1] |

| Standard Concentration | 1 mg/mL in chloroform (B151607) | [1] |

| Storage Temperature | -20°C | [1][4] |

| Stability | At least 1 year at -20°C | [4] |

Solubility and Handling:

A Note on Melting and Boiling Points:

Specific melting and boiling points for this compound are not empirically determined in the available literature. However, general trends for diacylglycerols indicate that their melting points are influenced by the nature of their fatty acid constituents. 1,2-diacylglycerols tend to have melting points similar to triacylglycerols with the same fatty acid composition.[8]

Experimental Protocols: Quantification of Diacylglycerols using this compound

The primary application of this compound is as an internal standard for the accurate quantification of diacylglycerol species in biological matrices by liquid chromatography-mass spectrometry (LC-MS). Below is a detailed methodology synthesized from established lipidomics protocols.

Lipid Extraction from Skeletal Muscle Tissue

This protocol is adapted from methods described for lipid analysis in skeletal muscle.[9][10][11]

Materials:

-

Frozen skeletal muscle tissue

-

This compound internal standard solution

-

Chloroform

-

Ultrapure water

-

Homogenizer (e.g., bead beater or Potter-Elvehjem)

-

Centrifuge

Procedure:

-

Weigh approximately 10-50 mg of frozen skeletal muscle tissue.

-

Add a known amount of this compound internal standard to the tissue sample. The amount should be optimized based on the expected concentration of endogenous DAGs.

-

Add 1 mL of a chloroform:methanol (1:2, v/v) mixture and homogenize the tissue thoroughly.

-

Add 1 mL of chloroform and vortex for 30 seconds.

-

Add 1 mL of ultrapure water and vortex for 30 seconds to induce phase separation.

-

Centrifuge the sample at 2,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new tube.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as methanol or a methanol:chloroform mixture.

LC-MS/MS Analysis of Diacylglycerols

This protocol outlines the general parameters for the chromatographic separation and mass spectrometric detection of diacylglycerols.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 or C30 reversed-phase column is suitable for separating diacylglycerol species.

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[12][13]

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[12][13]

-

Gradient: A typical gradient would start with a lower percentage of mobile phase B, gradually increasing to elute the more hydrophobic diacylglycerol species.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: 40-50°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+). Diacylglycerols readily form [M+NH4]+ adducts.

-

MS/MS Mode: Multiple Reaction Monitoring (MRM) is commonly used on triple quadrupole instruments for targeted quantification. The precursor ion will be the [M+NH4]+ adduct of the specific diacylglycerol species, and the fragment ions will correspond to the neutral loss of one of the fatty acyl chains. For this compound, the precursor ion would be m/z 605.58 [M+NH4]+.[3]

-

Source Settings:

-

Capillary Voltage: ~3.0 kV

-

Source Temperature: ~120-150°C

-

Desolvation Gas Flow and Temperature: Optimized for the specific instrument and flow rate.

-

Biological Significance and Signaling Pathways

Diacylglycerols are crucial second messengers in a variety of cellular signaling pathways. They are produced through the hydrolysis of phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC).[14] The accumulation of diacylglycerols at the cell membrane leads to the recruitment and activation of Protein Kinase C (PKC) isoforms.[4][15]

Activated PKC, in turn, phosphorylates a multitude of downstream protein targets, influencing a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism.[4] Notably, dysregulation of DAG-mediated PKC activation in skeletal muscle has been implicated in the development of insulin (B600854) resistance.[1][16]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway involving diacylglycerol and a typical experimental workflow for its analysis.

References

- 1. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. LC-MS Analyses of Lipid Species in Skeletal Muscle Cells and Tissue | Springer Nature Experiments [experiments.springernature.com]

- 4. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Targeted Lipidomics Analysis of Adipose and Skeletal Muscle Tissues by Multiple Reaction Monitoring Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. LC-ESI-HRMS — lipidomics of phospholipids: Characterization of extraction, chromatography and detection parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lcms.cz [lcms.cz]

- 14. researchgate.net [researchgate.net]

- 15. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols for LC-MS/MS Lipid Analysis Using 15:0-18:1 DG-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are crucial lipid second messengers integral to a variety of cellular signaling pathways, primarily as activators of protein kinase C (PKC). The dysregulation of DAG signaling has been implicated in numerous diseases, including cancer, metabolic disorders, and neurological conditions. Consequently, the precise and accurate quantification of DAG molecular species is essential for understanding disease mechanisms and for the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the quantification of diacylglycerol species in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). It highlights the use of 15:0-18:1 DG-d7 as an internal standard to ensure high accuracy and reproducibility.

Diacylglycerol Signaling Pathway

Diacylglycerols are generated at the plasma membrane, typically from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). DAG then recruits and activates conventional and novel PKC isoforms, initiating a cascade of phosphorylation events that regulate diverse cellular processes such as cell proliferation, differentiation, and apoptosis. The signaling is terminated by the conversion of DAG to phosphatidic acid (PA) by diacylglycerol kinases (DGKs).

Caption: Diacylglycerol (DAG) signaling pathway.

Experimental Protocols

Lipid Extraction from Biological Samples

The choice of lipid extraction method is critical for accurate lipid analysis. Below are protocols for commonly used methods. This compound internal standard should be added to the sample before extraction.

a) Folch Method (for tissues)

-

Materials: Chloroform (B151607), Methanol (B129727), 0.9% NaCl solution, Homogenizer, Centrifuge, Glass centrifuge tubes.

-

Procedure:

-

Homogenize the tissue sample in a 20-fold volume of 2:1 (v/v) chloroform:methanol.

-

Add the internal standard, this compound, to the homogenate.

-

Filter the homogenate to remove solid particles.

-

Add 0.2 volumes of 0.9% NaCl solution to the filtrate and vortex thoroughly.

-

Centrifuge at low speed to separate the mixture into two phases.

-

Carefully collect the lower chloroform phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

b) Bligh & Dyer Method (for plasma/serum)

-

Materials: Chloroform, Methanol, Distilled water, Vortex mixer, Centrifuge, Glass centrifuge tubes.

-

Procedure:

-

To 100 µL of plasma, add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.

-

Add 10 µL of the this compound internal standard solution.

-

Vortex for 30 seconds.

-

Add 125 µL of chloroform and vortex for 30 seconds.

-

Add 125 µL of distilled water and vortex for 30 seconds.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to induce phase separation.

-

Carefully collect the lower organic phase (chloroform layer).

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

c) Methyl-tert-butyl ether (MTBE) Method

-

Materials: Methanol, MTBE, Water, Vortex mixer, Centrifuge.

-

Procedure:

-

To the sample, add methanol containing the this compound internal standard.

-

Add MTBE and vortex.

-

Induce phase separation by adding water.

-

Centrifuge to separate the phases.

-

Collect the upper (organic) phase.

-

Dry the extract under nitrogen.

-

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used for separation of diacylglycerol species.

-